2-Pyridinesulfonamide,3-acetyl-(9CI)
Description
2-Pyridinesulfonamide,3-acetyl-(9CI) is a heterocyclic compound featuring a pyridine ring substituted with a sulfonamide group at position 2 and an acetyl group at position 2.
The acetyl group at position 3 likely enhances electronic effects and steric interactions, which may modulate binding affinity to biological targets like G-quadruplex DNA, as seen in related compounds . Sulfonamide groups are known to improve solubility and hydrogen-bonding capacity, critical for molecular recognition in biochemical applications .
Properties
CAS No. |
111108-70-4 |
|---|---|
Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.212 |
IUPAC Name |
3-acetylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H8N2O3S/c1-5(10)6-3-2-4-9-7(6)13(8,11)12/h2-4H,1H3,(H2,8,11,12) |
InChI Key |
ADRWHRTUPBOSBF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(N=CC=C1)S(=O)(=O)N |
Synonyms |
2-Pyridinesulfonamide,3-acetyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The following table summarizes structurally related pyridinesulfonamide derivatives and their substituents:
| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Key Functional Groups |
|---|---|---|---|---|
| 2-Pyridinesulfonamide,3-acetyl-(9CI) | Not explicitly listed* | Sulfonamide (2), Acetyl (3) | C₇H₇N₂O₃S (inferred) | Sulfonamide, Acetyl |
| 2-Pyridinesulfonamide,5-(hydroxymethyl)-(9CI) | 285135-58-2 | Sulfonamide (2), Hydroxymethyl (5) | C₆H₈N₂O₃S | Sulfonamide, Hydroxymethyl |
| 2-Pyridinesulfonamide,1,6-dihydro-1-methyl-6-oxo-(9CI) | 182556-16-7 | Sulfonamide (2), Methyl (1), Oxo (6) | C₆H₈N₂O₃S | Sulfonamide, Methyl, Oxo |
| 4-Pyridinethiol,3-amino-(9CI) | 89002-13-1 | Thiol (4), Amino (3) | C₅H₆N₂S | Thiol, Amino |
*Structural inference based on analogous compounds in .
(a) Fluorescence and G-Quadruplex Binding
Compounds with sulfonamide groups, such as 2-Pyridinesulfonamide derivatives , exhibit fluorescence responses when interacting with G-quadruplex DNA due to π-π stacking with G-quartets. For example, compound 2 (unsubstituted sulfonamide) and its 23 analogues were optimized for fluorescence intensity, where substituents like acetyl or hydroxymethyl modulated binding dynamics . The acetyl group in 3-acetyl derivatives may enhance stacking interactions via electron-withdrawing effects, improving selectivity for c-MYC G-quadruplex structures .
(c) Physicochemical Properties
- Solubility: Sulfonamide derivatives generally exhibit higher aqueous solubility compared to thiol or oxadiazole analogs (e.g., 4-Pyridinethiol,3-amino-(9CI)) due to hydrogen-bonding capacity .
- Thermal Stability: Acetylated pyridines (e.g., 3-acetyl-2-oxepanone) show higher melting points (~57°C) compared to hydroxymethyl derivatives, likely due to stronger intermolecular interactions .
Research Findings and Mechanistic Insights
Structure-Activity Relationships (SAR)
- Position of Substituents : Substitutions at position 3 (e.g., acetyl) improve G-quadruplex selectivity over position 5 (hydroxymethyl), as seen in fluorescence assays .
- Electron-Donating vs. Withdrawing Groups : Acetyl (electron-withdrawing) groups reduce electron density on the pyridine ring, enhancing π-stacking with G-quartets. In contrast, hydroxymethyl (electron-donating) groups may reduce binding affinity .
- Bioisosteric Replacements: Replacing sulfonamide with thiol (e.g., 4-Pyridinethiol,3-amino-(9CI)) alters redox properties and target specificity, shifting applications from DNA probes to enzyme inhibition .
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